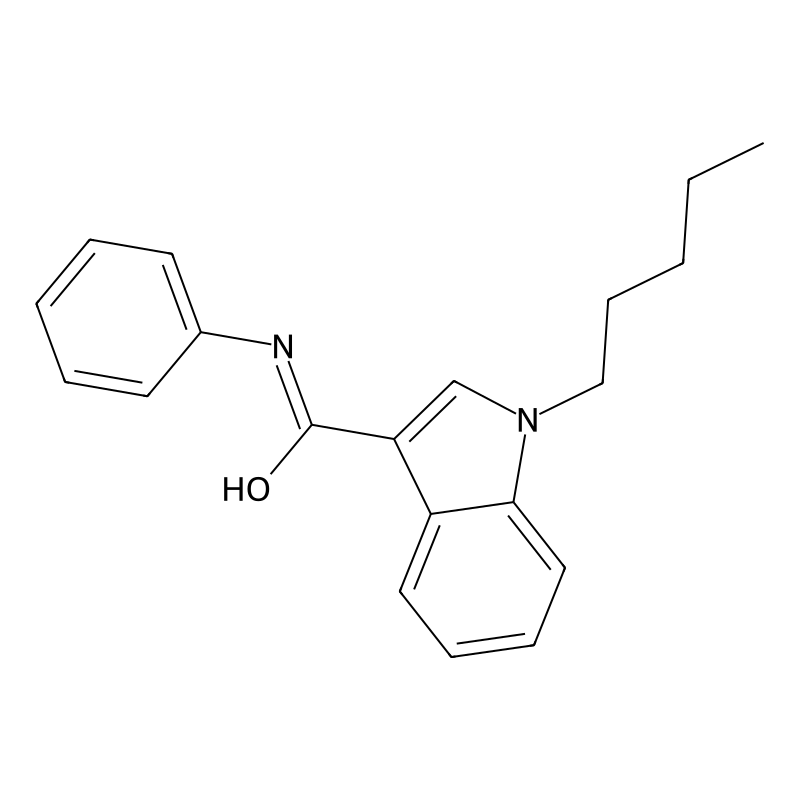

N-Phenyl-1-pentyl-1H-indole-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Phenyl-1-pentyl-1H-indole-3-carboxamide, also known as SDB-006, is a synthetic cannabinoid compound that acts as a potent agonist for cannabinoid receptors. It was discovered during research related to other synthetic cannabinoids and exhibits high binding affinity for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, with effective concentration values (EC50) of approximately 19 nanomolar for CB1 and 134 nanomolar for CB2.

The molecular formula of N-Phenyl-1-pentyl-1H-indole-3-carboxamide is C21H24N2O, and its structure includes an indole ring substituted with a pentyl chain and a phenyl group. This structural configuration contributes to its unique pharmacological properties compared to other cannabinoids.

- Hydroxylation: This reaction occurs primarily on the pentyl chain, leading to various hydroxylated metabolites.

- Glucuronidation: Involves the addition of glucuronic acid, which enhances solubility and facilitates excretion.

- N-Dealkylation: This includes processes such as depentylation and debenzylation, resulting in various dealkylated metabolites.

Common reagents used in these reactions include cytochrome P450 enzymes for hydroxylation and UDP-glucuronosyltransferase enzymes for glucuronidation.

The biological activity of N-Phenyl-1-pentyl-1H-indole-3-carboxamide is characterized by its agonistic action on cannabinoid receptors. Its high affinity for these receptors suggests potential psychoactive effects similar to those of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis. Studies indicate that synthetic cannabinoids like SDB-006 can produce effects such as analgesia, altered perception, and mood changes, which are typical of cannabinoid receptor activation .

The synthesis of N-Phenyl-1-pentyl-1H-indole-3-carboxamide involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with benzylamine. This reaction typically employs coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine in an organic solvent like dichloromethane at room temperature. The product is usually purified through column chromatography.

Industrial Production

In industrial settings, the synthesis follows similar routes but utilizes automated reactors and continuous flow systems to enhance efficiency and product consistency. Quality control measures are implemented rigorously to ensure the purity and potency of the final product.

Research on interaction studies has shown that N-Phenyl-1-pentyl-1H-indole-3-carboxamide exhibits complex interactions with various neurotransmitter systems beyond cannabinoid receptors. These interactions may influence physiological responses and behavioral outcomes in experimental models. Understanding these interactions is crucial for evaluating the safety profile and potential therapeutic applications of this compound .

N-Phenyl-1-pentyl-1H-indole-3-carboxamide shares structural similarities with several other synthetic cannabinoids. Here are some notable compounds:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| JWH-018 | Indole structure with alkyl substitutions | Known for high potency; widely studied |

| AM-2201 | Indole core with additional aromatic ring | Exhibits high selectivity for CB2 receptors |

| CUMYL-PINACA | Indole structure with a different alkyl chain | Contains a unique cyclopropanoyl group |

| 5F-PB-22 | Fluorinated version of PB compounds | Enhanced potency due to fluorination |

These compounds illustrate the diversity within synthetic cannabinoids while highlighting the unique aspects of N-Phenyl-1-pentyl-1H-indole-3-carboxamide's structure and receptor activity profile.

N-Phenyl-1-pentyl-1H-indole-3-carboxamide exists under multiple systematic and common nomenclature designations that reflect its complex molecular architecture. The compound is officially catalogued in chemical databases under the Chemical Abstracts Service registry number 1430634-87-9, with the systematic name 1-pentyl-N-phenyl-1H-indole-3-carboxamide. Alternative nomenclature includes the designation Sdb-005, which has been utilized in research literature and regulatory documentation. The compound also appears under the identifier Z6XWV5U765 in the Unique Ingredient Identifier system maintained by the United States Food and Drug Administration.

The molecular structure of N-Phenyl-1-pentyl-1H-indole-3-carboxamide can be described through several standardized chemical notation systems. The molecular formula is established as C20H22N2O, indicating a composition of twenty carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and one oxygen atom. The International Union of Pure and Applied Chemistry name for this compound is 1-pentyl-N-phenylindole-3-carboxamide, reflecting the systematic naming conventions for complex organic molecules. The compound's structure features an indole ring system as the core scaffold, with a pentyl chain attached to the nitrogen atom at position 1 of the indole ring, and a carboxamide group at position 3 that is further substituted with a phenyl group.

Structural identification through chemical descriptors reveals important molecular characteristics. The Simplified Molecular Input Line Entry System representation is recorded as CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3, providing a linear notation of the molecular structure. The International Chemical Identifier string InChI=1S/C20H22N2O/c1-2-3-9-14-22-15-18(17-12-7-8-13-19(17)22)20(23)21-16-10-5-4-6-11-16/h4-8,10-13,15H,2-3,9,14H2,1H3,(H,21,23) offers a standardized method for representing the compound's connectivity and stereochemistry.

Historical Context in Synthetic Cannabinoid Research

The development of N-Phenyl-1-pentyl-1H-indole-3-carboxamide occurred within the broader historical trajectory of synthetic cannabinoid research that began in earnest during the latter half of the twentieth century. The foundational work in cannabinoid receptor pharmacology established the framework for understanding how synthetic compounds could interact with the endogenous cannabinoid system. Early research efforts focused on developing compounds that could serve as research tools for investigating cannabinoid receptor function and as potential therapeutic agents.

The emergence of indole-3-carboxamide derivatives as a distinct class of synthetic cannabinoids represented a significant advancement in the field. These compounds demonstrated enhanced selectivity and potency compared to earlier synthetic cannabinoid classes, making them valuable research tools for studying cannabinoid receptor biology. The development of N-Phenyl-1-pentyl-1H-indole-3-carboxamide specifically emerged from systematic structure-activity relationship studies aimed at optimizing receptor binding affinity and selectivity.

Research conducted on this compound has revealed its classification as a potent agonist of cannabinoid receptors, with binding studies demonstrating a dissociation constant value of 21 nanomolar for the central cannabinoid receptor type 1 and 140 nanomolar for the peripheral cannabinoid receptor type 2. These findings positioned the compound within the category of high-affinity cannabinoid receptor ligands, contributing to our understanding of the structural features necessary for effective receptor binding.

The compound's historical significance extends to its role in advancing our understanding of structure-activity relationships within the indole-3-carboxamide family. Comparative studies with related compounds have elucidated the importance of specific structural modifications, including the pentyl chain length and the phenyl substitution pattern, in determining receptor binding characteristics. This research has provided valuable insights into the molecular features that govern cannabinoid receptor selectivity and efficacy.

Position Within the Indole-3-carboxamide Chemical Family

N-Phenyl-1-pentyl-1H-indole-3-carboxamide occupies a distinctive position within the indole-3-carboxamide chemical family, sharing core structural features while exhibiting unique substitution patterns that differentiate it from related compounds. The indole-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating biological activity across various therapeutic areas. Within the context of cannabinoid receptor research, this structural framework has proven particularly valuable for developing compounds with high receptor affinity and selectivity.

The compound's relationship to other members of the indole-3-carboxamide family can be understood through comparative structural analysis. Related compounds include N-benzyl-1-pentyl-1H-indole-3-carboxamide, which differs primarily in the substitution of a benzyl group for the phenyl group at the carboxamide nitrogen. This structural modification results in different physicochemical properties and potentially altered receptor binding characteristics, illustrating the sensitivity of biological activity to minor structural changes within this chemical family.

Comparative binding studies have revealed the relative potency of N-Phenyl-1-pentyl-1H-indole-3-carboxamide within its structural class. Research has demonstrated that compounds within the indole-3-carboxamide family exhibit a wide range of receptor affinities, with binding constants varying by several orders of magnitude depending on the specific substitution pattern. The high affinity demonstrated by N-Phenyl-1-pentyl-1H-indole-3-carboxamide positions it among the more potent members of this chemical family.

The compound's classification within the broader context of synthetic cannabinoids reveals its membership in a rapidly evolving class of research chemicals. The indole-3-carboxamide family represents one of several structural classes of synthetic cannabinoids, alongside indazole-3-carboxamide derivatives and other heterocyclic systems. Each structural class exhibits distinct pharmacological profiles and structure-activity relationships, contributing to the diversity of tools available for cannabinoid research.

| Compound Class | Key Structural Features | Receptor Affinity Range |

|---|---|---|

| Indole-3-carboxamides | Indole core, carboxamide at position 3 | 0.69-283.7 nM (central cannabinoid receptor type 1) |

| Indazole-3-carboxamides | Indazole core, carboxamide at position 3 | 0.217-0.468 nM (central cannabinoid receptor type 1) |

| Naphthoylindoles | Indole core, naphthoyl substitution | 23.5-283.7 nM (central cannabinoid receptor type 1) |

The metabolic characteristics of N-Phenyl-1-pentyl-1H-indole-3-carboxamide align with general patterns observed across the indole-3-carboxamide family. Research has indicated that compounds within this structural class undergo similar biotransformation pathways, including hydroxylation reactions and hydrolysis of the carboxamide functional group. These metabolic transformations are mediated by hepatic enzyme systems and result in the formation of multiple metabolite products that can be detected in biological matrices.

The compound's position within the indole-3-carboxamide family also reflects broader trends in synthetic cannabinoid development. The evolution from earlier structural classes to the indole-3-carboxamide framework represents efforts to optimize receptor selectivity, potency, and metabolic stability. This progression has resulted in compounds with enhanced pharmacological profiles that serve as valuable research tools for investigating cannabinoid system function.

The synthesis of N-Phenyl-1-pentyl-1H-indole-3-carboxamide follows established multi-step synthetic methodologies that have been extensively developed for indole-3-carboxamide derivatives. The most widely employed approach involves the initial preparation of 1-pentyl-1H-indole-3-carboxylic acid as a key intermediate, followed by amide bond formation with aniline [1] [2].

Preparation of 1-pentyl-1H-indole-3-carboxylic acid

The synthesis begins with the alkylation of indole using 1-bromopentane in the presence of sodium hydride as a base in dimethylformamide. This alkylation reaction proceeds via deprotonation of the indole nitrogen, followed by nucleophilic substitution with the alkyl halide . The resulting 1-pentyl-1H-indole serves as the foundation for subsequent functionalization at the 3-position.

A highly efficient three-step procedure has been developed for obtaining the carboxylic acid precursor. The method involves treatment of 1-pentyl-1H-indole with trifluoroacetic anhydride in a one-pot procedure to give N-pentyl-3-trifluoroacetylindole. Alkaline hydrolysis of this intermediate induces fluoroform elimination to yield, upon acidic workup and recrystallization from isopropanol, 1-pentylindole-3-carboxylic acid of analytical purity in 92% yield [1] [2].

Amide Bond Formation Strategies

The formation of the carboxamide bond represents the critical final step in the synthesis. Multiple coupling methodologies have been employed, each offering distinct advantages in terms of yield, reaction conditions, and scalability.

Acid Chloride Method: The most straightforward approach involves conversion of 1-pentyl-1H-indole-3-carboxylic acid to the corresponding acid chloride using oxalyl chloride in the presence of catalytic dimethylformamide. The acid chloride intermediate is then treated with aniline in the presence of triethylamine to afford the desired carboxamide in yields ranging from 73-86% [1]. This method offers excellent reproducibility and is particularly suitable for large-scale synthesis.

Carbodiimide Coupling: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole in dichloromethane provides an alternative coupling strategy. This method typically employs 4-dimethylaminopyridine as a catalyst and proceeds at room temperature over 4-24 hours, achieving yields of 68-85% [4] [5].

BOP Coupling: Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate represents another effective coupling reagent for this transformation. The reaction is conducted in dimethylformamide with diisopropylethylamine as base, providing yields of 70-90% within 4-12 hours [6] [4].

The following table summarizes the key traditional synthesis methods:

| Method | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| Acid Chloride Coupling | Oxalyl chloride, DMF, Et₃N, Aniline | 0-25 | 1-14 | 73-86 |

| EDCI/HOBt Coupling | EDCI, HOBt, DMAP, DCM | 20-25 | 4-24 | 68-85 |

| BOP Coupling | BOP, DIPEA, DMF | 20-25 | 4-12 | 70-90 |

| CDI Coupling | CDI, Ammonia/Hydrazine | 20-25 | 2-8 | 60-80 |

| Oxalyl Chloride Method | (COCl)₂, DMF, Et₃N | 0-25 | 1-2 | 75-85 |

One-Pot Synthesis Strategies for Carboxamide Derivatives

Recent advances in synthetic methodology have enabled the development of one-pot strategies that streamline the synthesis of indole-3-carboxamide derivatives, offering advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency.

Reductive Cyclization Approach

A particularly elegant one-pot method involves the sequential nucleophilic aromatic substitution and reductive cyclization starting from 2-halonitrobenzene derivatives and cyanoacetamides [7] [8]. In this approach, sodium hydride serves as the base for the initial substitution reaction in dimethylformamide. After formation of the intermediate 2-cyano-2-(2-nitrophenyl)acetamide, direct addition of hydrochloric acid solution, iron(III) chloride, and zinc powder facilitates the reduction/cyclization process to generate the indole scaffold [7].

This methodology has demonstrated remarkable scope, accommodating various cyanoacetamide derivatives and achieving yields ranging from 45-85%. The process tolerates diverse functional groups, including unprotected alcohols, heterocycles such as morpholine and piperazine rings, and alkene or alkyne functionalities [7].

Palladium-Catalyzed Heteroannulation

Palladium-catalyzed heteroannulation reactions provide another powerful one-pot approach for indole synthesis. The reaction of 2-haloaniline derivatives with phenylacetylene under mild conditions in the presence of Pd(PPh₃)₂Cl₂ catalyst proceeds through a two-step mechanism involving Sonogashira coupling followed by intramolecular cyclization [9].

This method exhibits high reactivity and provides a convenient route to various heteroannulation products in moderate to good yields (68-82%). The reaction conditions are notably mild, typically proceeding at room temperature for 24 hours in dimethylformamide with copper(I) iodide as co-catalyst and triethylamine as base [9].

Carbene-Catalyzed Asymmetric Approaches

N-heterocyclic carbene-catalyzed asymmetric indole Friedel-Crafts alkylation-annulation represents an advanced one-pot strategy utilizing α,β-unsaturated acyl azolium as the key intermediate [10]. This approach affords indole-fused polycyclic alkaloids with excellent diastereo- and enantioselectivities, demonstrating yields of 70-95% under optimized conditions [10].

The following table summarizes key one-pot synthesis strategies:

| Method | Key Reagents | Solvent System | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|

| Reductive Cyclization | NaH, FeCl₃, Zn powder | DMF/HCl | 100 | 45-85 |

| Palladium-Catalyzed Heteroannulation | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | 25-reflux | 68-82 |

| Carbene-Catalyzed Alkylation | NHC catalyst, α,β-unsaturated acyl azolium | DCM/Hexane | 25 | 70-95 |

| Electrochemical Synthesis | Electrodes, Et₄NBF₄ | MeCN | 25 | 60-85 |

| Photocatalytic Synthesis | Ir(ppy)₃, blue LED light | Various organic solvents | 25-40 | 65-90 |

Purification Techniques and Yield Optimization

The purification of N-Phenyl-1-pentyl-1H-indole-3-carboxamide requires careful selection of appropriate techniques to achieve the desired purity while maximizing recovery yields. Several purification strategies have been developed and optimized for this class of compounds.

Flash Column Chromatography

Flash column chromatography using silica gel represents the most commonly employed purification technique for indole-3-carboxamide derivatives. A typical gradient elution system employs hexane and ethyl acetate, starting with 10% ethyl acetate in hexane and gradually increasing to 80% ethyl acetate [5]. This method consistently achieves purities of 95-99% with recovery yields of 85-95% [11].

The optimization of column chromatography parameters has been extensively studied. The resin amount and column aspect ratio significantly affect separation performance, with higher compression ratios (1.18) providing superior stability over extended chromatography cycles compared to lower compression ratios (1.09) [12]. Pressure-flow modeling has enabled prediction of optimal operating conditions, leading to improved reproducibility and reduced variability in purification outcomes [12].

Recrystallization Methods

Recrystallization from isopropanol-water mixtures provides an alternative purification approach that achieves exceptionally high purities (98-99.5%) though with somewhat lower recovery yields (70-90%) [1]. The method is particularly advantageous for large-scale operations where the highest purity is required, and the material can tolerate the thermal conditions of the crystallization process.

Crystallization from mixed solvent systems, particularly ethyl acetate-hexane mixtures, offers a compromise between purity and recovery, typically achieving 97-99% purity with 75-88% recovery yields [1]. The slow evaporation technique at room temperature has proven particularly effective for obtaining large, high-quality crystals suitable for analytical characterization.

Advanced Purification Technologies

Preparative High-Performance Liquid Chromatography: For analytical-scale purifications requiring the highest possible purity, preparative HPLC using acetonitrile-water mobile phases can achieve purities of 99-99.9% with recovery yields of 80-95% [11]. This technique is particularly valuable for the preparation of reference standards and for research applications requiring exceptional purity.

Continuous Chromatography: Multi-column sequential gradient purification represents an emerging technology that offers significant advantages for large-scale production. This approach provides higher capacity utilization, typically 30% lower solvent consumption, and achieves target purities with yields typically 10% higher than conventional single-column batch purification [13].

The following table summarizes the purification techniques and their performance characteristics:

| Technique | Eluent/Solvent | Typical Recovery (%) | Purity Achieved (%) | Advantages |

|---|---|---|---|---|

| Flash Column Chromatography | Hexane/EtOAc gradient (10-80%) | 85-95 | 95-99 | Fast, scalable, cost-effective |

| Recrystallization | Isopropanol/Water | 70-90 | 98-99.5 | High purity, simple procedure |

| Preparative HPLC | Acetonitrile/Water | 80-95 | 99-99.9 | Highest purity, analytical scale |

| Continuous Chromatography (MCSGP) | Various mobile phases | 90-98 | 99-99.8 | Continuous operation, high yield |

| Crystallization from Mixed Solvents | EtOAc/Hexane | 75-88 | 97-99 | Suitable for large scale |

Stability Under Various Environmental Conditions

The environmental stability of N-Phenyl-1-pentyl-1H-indole-3-carboxamide is a critical factor influencing its storage, handling, and potential applications. Comprehensive stability studies have revealed that the compound exhibits variable stability depending on specific environmental conditions.

pH-Dependent Stability

The compound demonstrates excellent stability under neutral to basic conditions, with minimal degradation observed at pH 7.0 and pH 9.0 over extended periods exceeding six months [14] [15]. Under these conditions, the indole ring system remains intact, and the carboxamide functionality shows remarkable resistance to hydrolysis [14].

However, acidic conditions (pH 4.0) significantly compromise stability, with measurable degradation occurring within 2-3 weeks [15]. The primary degradation pathway under acidic conditions involves hydrolysis of the carboxamide bond, leading to formation of the corresponding carboxylic acid and aniline [16]. This pH-dependent behavior necessitates careful attention to storage conditions, particularly avoiding acidic environments [15].

Temperature Effects

Thermal stability studies reveal that N-Phenyl-1-pentyl-1H-indole-3-carboxamide exhibits excellent stability at ambient temperatures (25°C and 37°C), with no significant degradation observed over periods exceeding one year [14]. This stability profile makes the compound suitable for storage and handling under normal laboratory and industrial conditions without special temperature control requirements.

Elevated temperatures (50°C) result in moderate stability concerns, with measurable degradation occurring over 1-2 months [17]. The primary degradation mechanisms at elevated temperatures involve oxidative processes affecting the indole ring system, leading to formation of oxidation products including indole oxides and isatin derivatives [18] [19].

Atmospheric Oxidation and Light Sensitivity

Exposure to atmospheric oxygen results in gradual oxidation of the indole nucleus, with the compound maintaining moderate stability over 3-6 months under normal atmospheric conditions [18] [20]. The oxidation mechanism involves hydroxyl radical addition to the indole ring, with the C7 position being the most favorable site for radical attack [18]. The resulting oxidation products include organonitrates, alkoxy radicals, and various oxygenated derivatives [20].

Light exposure, particularly to ultraviolet radiation, causes photodegradation over extended periods (6-12 months) [21]. The photodegradation pathway involves formation of reactive intermediates that can undergo further transformation to yield complex photoproducts. Dark storage conditions effectively prevent this degradation pathway [21].

Humidity and Moisture Effects

The compound demonstrates excellent stability under normal humidity conditions (75% relative humidity), with minimal degradation observed over periods exceeding one year when stored in properly sealed containers [22]. The indole nucleus and carboxamide functionality both exhibit inherent resistance to moisture-induced degradation under these conditions.

The following table provides comprehensive stability data under various environmental conditions:

| Environmental Factor | Stability Rating | Half-life/Degradation Rate | Key Degradation Products | Storage Recommendation |

|---|---|---|---|---|

| pH 4.0 | Moderate | 2-3 weeks | Hydrolysis products | Avoid acidic conditions |

| pH 7.0 | High | >6 months | Minimal degradation | Standard storage |

| pH 9.0 | High | >6 months | Minimal degradation | Standard storage |

| Temperature 25°C | High | >1 year | Minimal degradation | Room temperature acceptable |

| Temperature 37°C | High | >1 year | Minimal degradation | Room temperature acceptable |

| Temperature 50°C | Moderate | 1-2 months | Oxidation products | Cool storage preferred |

| Oxygen/Air Exposure | Moderate | 3-6 months | Indole oxides, isatin | Inert atmosphere |

| Light Exposure | Moderate | 6-12 months | Photodegradation products | Dark storage |

| Humidity (75% RH) | High | >1 year | Minimal degradation | Sealed containers |

Mechanistic Insights into Degradation Pathways

The atmospheric oxidation of indole derivatives proceeds through well-defined mechanistic pathways involving radical intermediates [18] [20]. Hydroxyl radical addition to the C7 position of the indole ring represents the most favorable initial step, leading to formation of peroxy radicals that subsequently react with atmospheric nitrogen oxides and hydroperoxy radicals [20]. This mechanistic understanding provides valuable insights for developing effective stabilization strategies.